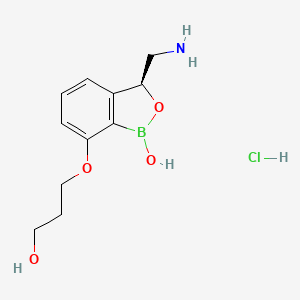

Chlorhydrate d'épetraborole

Vue d'ensemble

Description

Epetraborole hydrochloride, also known as GSK2251052 hydrochloride, is a potent and selective leucyl-tRNA synthetase inhibitor . It has been used in trials studying the treatment of various infections, including bacterial, intestinal, urinary tract, and community-acquired infections .

Molecular Structure Analysis

Epetraborole hydrochloride is a small molecule with a chemical formula of C11H16BNO4 . It belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .

Physical and Chemical Properties Analysis

Epetraborole hydrochloride is a white to off-white solid . The average molecular weight is 237.06, and the monoisotopic molecular weight is 237.117238 .

Applications De Recherche Scientifique

Chlorhydrate d'épetraborole : une analyse complète des applications de la recherche scientifique

Traitement des infections bactériennes : Le this compound a été utilisé dans des essais cliniques pour le traitement de diverses infections bactériennes, notamment les infections intestinales, les infections urinaires et les infections communautaires. Son mécanisme d'action implique l'inhibition de la leucine-tRNA synthétase bactérienne, une enzyme essentielle dans la synthèse protéique, ce qui démontre une activité puissante contre les mycobactéries non tuberculeuses (MNT) et les bactéries Gram-négatives .

Potentiel contre les mycobactéries non tuberculeuses (MNT) : L'épetraborole montre des résultats prometteurs dans le traitement de la maladie pulmonaire à MNT, une maladie infectieuse rare, chronique et progressive qui peut entraîner des dommages pulmonaires irréversibles et être mortelle. Il est actuellement en développement clinique pour le traitement de la maladie pulmonaire à Mycobacterium avium complex (MAC) réfractaire au traitement .

Inhibiteur de la leucine-tRNA synthétase : En tant qu'inhibiteur de la leucine-tRNA synthétase bactérienne contenant du bore, l'épetraborole a été évalué pour son activité in vitro et son efficacité dans des modèles murins contre les infections à Burkholderia pseudomallei, offrant potentiellement une nouvelle voie de traitement pour la mélioïdose .

Études de co-cristaux pour le développement de médicaments : La recherche impliquant l'épetraborole comprend la diffraction des co-cristaux du domaine d'édition et de l'épetraborole afin de comprendre son interaction avec les enzymes bactériennes, ce qui est crucial pour le développement de nouveaux antibiotiques .

Potentiel d'interaction médicamenteuse : Le potentiel d'interaction de l'épetraborole avec d'autres médicaments a été évalué afin de garantir une co-administration sûre avec d'autres traitements, en particulier compte tenu de son activité puissante contre diverses bactéries .

Améliorer l'efficacité des antibiotiques : Des études ont montré que l'épetraborole peut améliorer l'activité in vivo d'autres antibiotiques comme la céftazidime contre des agents bactériens spécifiques, ce qui indique son potentiel en tant que thérapie combinée pour améliorer les résultats du traitement .

Mécanisme D'action

Target of Action

Epetraborole hydrochloride primarily targets the leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme that catalyzes the attachment of leucine to transfer RNA . This enzyme plays a crucial role in protein synthesis, making it an attractive target for antimicrobial agents .

Mode of Action

Epetraborole inhibits LeuRS by binding to the terminal adenosine ribose of tRNALeu in the editing site . This binding disrupts the normal function of LeuRS, thereby inhibiting protein synthesis .

Biochemical Pathways

The inhibition of LeuRS by Epetraborole disrupts the protein synthesis pathway . By preventing the attachment of leucine to tRNA, Epetraborole effectively halts the translation process, leading to a decrease in protein production . This disruption of protein synthesis can inhibit the growth and proliferation of bacteria, including Mycobacterium avium complex (MAC) and Burkholderia pseudomallei .

Pharmacokinetics

Epetraborole hydrochloride is an orally administered drug . It has been tested in a Phase 1b dose-ranging study, where it was administered to healthy volunteers at doses ranging from 250 mg to 1,000 mg for 28 days . The pharmacokinetics of Epetraborole were found to be generally linear and predictable, consistent with previous studies . The drug demonstrated high intracellular penetration, which could enhance its efficacy against intracellular pathogens .

Result of Action

Epetraborole has demonstrated high levels of efficacy in animal models of NTM infection . It has shown potent activity against nontuberculous mycobacteria, including MAC and Burkholderia pseudomallei . In addition, Epetraborole has been found to enhance the in vivo activity of ceftazidime against Burkholderia pseudomallei .

Action Environment

The action of Epetraborole can be influenced by various environmental factors. For instance, the drug’s efficacy may be affected by the presence of other drugs, as suggested by its demonstrated synergy with ceftazidime . Additionally, the drug’s action may be influenced by the physiological environment within the host, such as the intracellular environment of macrophages

Orientations Futures

Epetraborole hydrochloride is being developed as a once-daily, orally administered treatment for patients with NTM lung disease . The dosage for a pivotal Phase 2/3 study was selected based on the results of a Phase 1b study, and the trial is planned to start in the first half of 2022 . The U.S. Food and Drug Administration has granted Qualified Infectious Disease Product (QIDP) and Fast Track designations for Epetraborole in treatment-refractory MAC lung disease .

Analyse Biochimique

Biochemical Properties

Epetraborole hydrochloride acts as a potent inhibitor of LeuRS, thereby inhibiting protein synthesis . It interacts with the terminal adenosine ribose of tRNALeu in the editing site . This interaction disrupts the normal function of LeuRS, leading to a block in protein synthesis .

Cellular Effects

Epetraborole hydrochloride has demonstrated efficacy against various bacterial strains, including Mycobacterium abscessus and Burkholderia pseudomallei . It has shown to enhance the in vivo activity of ceftazidime against Burkholderia pseudomallei . In vitro studies using THP-1 macrophages confirmed the potency of Epetraborole hydrochloride and demonstrated synergy between Epetraborole hydrochloride and ceftazidime .

Molecular Mechanism

The molecular mechanism of Epetraborole hydrochloride involves the inhibition of LeuRS, an essential enzyme in protein synthesis . By binding to the terminal adenosine ribose of tRNALeu in the editing site, Epetraborole hydrochloride prevents the attachment of leucine to transfer RNA, thereby blocking protein synthesis .

Temporal Effects in Laboratory Settings

Epetraborole hydrochloride has been evaluated in a Phase 1b dose-ranging study, where it was administered to healthy volunteers at doses ranging from 250 mg to 1,000 mg for 28 days . The results showed that Epetraborole hydrochloride was generally well tolerated, with no severe or serious adverse events .

Dosage Effects in Animal Models

In animal models of NTM infection, Epetraborole hydrochloride has demonstrated high levels of efficacy . It has been shown to be well tolerated when dosed for 28 days . The combination of Epetraborole hydrochloride and norvaline had improved efficacy compared to Epetraborole hydrochloride alone in a murine model of M. abscessus infection .

Metabolic Pathways

Its primary mechanism of action involves the inhibition of LeuRS, an essential enzyme in protein synthesis .

Transport and Distribution

It is known that Epetraborole hydrochloride is an orally administered treatment, suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the circulatory system .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with LeuRS in the cytoplasm, where protein synthesis occurs .

Propriétés

IUPAC Name |

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYQGIQOBJGIW-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234563-16-6 | |

| Record name | Epetraborole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234563166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(aminomethyl)-7-[(3-hydroxypropyl)oxy]-2,1-benzoxaborol-1(3H)-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPETRABOROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0NZY12FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)